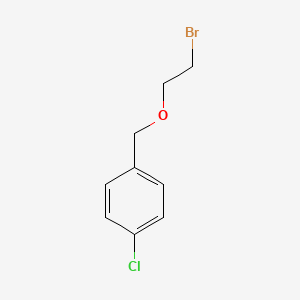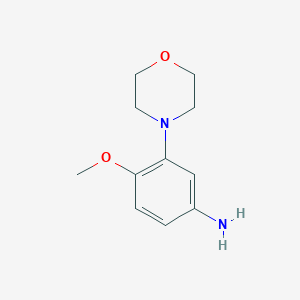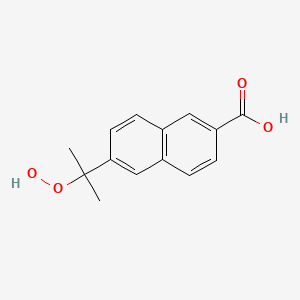
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene
描述
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxymethyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures and environmental considerations.
化学反应分析
Types of Reactions
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl ethers, thioethers, or amines.
Oxidation: Products include benzaldehyde derivatives or benzoic acids.
Reduction: Products include dehalogenated benzene derivatives.
科学研究应用
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromo-ethoxymethyl)-4-chlorobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoethoxymethyl and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
- 1-(2-Bromoethoxy)-2-chlorobenzene
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-3-chlorobenzene
Uniqueness
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene is unique due to the specific positioning of the bromoethoxymethyl and chloro groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups can lead to unique interactions in chemical and biological systems.
属性
分子式 |
C9H10BrClO |
|---|---|
分子量 |
249.53 g/mol |
IUPAC 名称 |
1-(2-bromoethoxymethyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrClO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI 键 |
UIODNIZBKOBITH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COCCBr)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2,3,4-Tetrahydrobenzo[g]quinoline](/img/structure/B8601511.png)









